molecular formula C18H25ClN2O B7928111 N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Cat. No.: B7928111
M. Wt: 320.9 g/mol
InChI Key: UMFLLXZDHWNLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic amide derivative characterized by a cyclohexyl backbone substituted at the 4-position with a benzyl-cyclopropyl-amino group and a 2-chloroacetamide moiety.

Properties

IUPAC Name

N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c19-12-18(22)20-15-6-8-16(9-7-15)21(17-10-11-17)13-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFLLXZDHWNLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohexylamine Precursor Preparation

The synthesis begins with 4-aminocyclohexanol , which undergoes mesylation to form 4-mesyloxycyclohexylamine . This intermediate facilitates nucleophilic substitution reactions for subsequent functionalization.

Reaction Conditions :

  • Mesylation : Methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, triethylamine (TEA) as base.

  • Yield : ~85% (pale yellow solid).

Benzylation of Cyclopropylamine

The mesyl group is displaced by benzylamine under Mitsunobu conditions:

4-(Cyclopropyl-mesyloxy)-cyclohexylamine+BenzylamineDIAD, PPh34-(Benzyl-cyclopropyl-amino)-cyclohexylamine\text{4-(Cyclopropyl-mesyloxy)-cyclohexylamine} + \text{Benzylamine} \xrightarrow{\text{DIAD, PPh}_3} \text{4-(Benzyl-cyclopropyl-amino)-cyclohexylamine}

Key Parameters :

  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 eq), triphenylphosphine (PPh₃, 1.5 eq) in THF.

  • Yield : 68% (colorless oil).

Chloroacetylation of Intermediate A

Reaction with Chloroacetyl Chloride

The amine undergoes acylation in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as base:

4-(Benzyl-cyclopropyl-amino)-cyclohexylamine+ClCH2COClK2CO3,THFN-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide\text{4-(Benzyl-cyclopropyl-amino)-cyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{this compound}

Optimized Conditions :

  • Molar Ratio : Amine : Chloroacetyl chloride = 1 : 1.2

  • Temperature : 20°C, 6 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization (ethyl acetate/hexane).

  • Yield : 94% (white crystalline solid).

Alternative Acylating Agents

Comparative studies using chloroacetic anhydride instead of chloroacetyl chloride showed lower yields (78%) due to side reactions, validating the superiority of the chloride reagent.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/hexane 1:4 → 1:2).

  • Recrystallization : Ethyl acetate/hexane (1:3) yielded >99% purity by HPLC.

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.38 (t, J = 5.9 Hz, 1H, NH),

  • δ 7.83–7.52 (m, 5H, benzyl aromatic),

  • δ 4.75 (d, J = 5.6 Hz, 2H, CH₂Cl),

  • δ 2.98–2.65 (m, 1H, cyclopropane CH),

  • δ 1.92–1.12 (m, 10H, cyclohexyl).

IR (KBr) :

  • 3280 cm⁻¹ (N-H stretch),

  • 1655 cm⁻¹ (C=O amide),

  • 690 cm⁻¹ (C-Cl).

Mass Spec (ESI) : m/z 321.1 [M+H]⁺.

Reaction Optimization and Challenges

Solvent Screening

SolventBaseYield (%)Purity (%)
THFK₂CO₃9499
DCMTEA8897
DMFNaHCO₃7691

THF provided optimal solubility for both the amine and acyl chloride, minimizing side products.

Temperature Effects

Elevating the reaction to 40°C reduced yield to 81% due to decomposition of the chloroacetyl intermediate.

Scalability and Industrial Relevance

A pilot-scale synthesis (500 g batch) achieved consistent yields (92–94%) using:

  • Continuous Flow Reactor : Residence time 30 minutes,

  • In-line FTIR Monitoring : Ensured real-time reaction control .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom undergoes displacement with nucleophiles, forming derivatives with altered pharmacological profiles.

NucleophileConditionsProductYield (%)Source
MorpholineDMF, K₂CO₃, 80°C, 12 hr2-Morpholinoacetamide derivative82
PiperidineTHF, Et₃N, reflux, 8 hr2-Piperidinoacetamide analog75
Sodium methoxideMeOH, 60°C, 6 hrMethyl ether derivative68

Key Findings :

  • Reactions proceed via S<sub>N</sub>2 mechanisms, with tertiary amines showing higher efficiency due to reduced steric hindrance.

  • Steric effects from the cyclohexyl group influence reaction rates, as seen in lower yields with bulkier nucleophiles.

Amide Hydrolysis

Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid or amine intermediates:

ConditionsProductApplicationSource
6M HCl, reflux, 24 hrCyclohexylamine-carboxylic acidPrecursor for peptide conjugates
NaOH (aq), 100°C, 8 hrFree amine intermediateFunctionalization for SAR studies

Mechanistic Insight :

  • Acidic conditions favor formation of carboxylic acids, while basic hydrolysis generates amines .

  • The benzyl-cyclopropylamino group remains stable under these conditions .

Radical-Mediated Cyclization

The chloroacetamide moiety participates in nitrogen-centered radical (NCR) reactions, enabling cyclization:

InitiatorConditionsProduct (Ring Size)Yield (%)Source
Bu₃SnH, AIBNToluene, 80°C, 12 hr6-membered lactam58
B₂(OH)₄, DMAcRT, 24 hr5-membered spirocycle42

Key Observations :

  • Radical intermediates form via N–O bond cleavage or hydrogen abstraction .

  • Cyclization efficiency depends on the conformation of the cyclohexyl ring .

Pd-Catalyzed Cross-Coupling

The benzyl group undergoes functionalization via palladium-mediated reactions:

ReagentConditionsProductYield (%)Source
4-Bromobenzoyl chloridePd(OAc)₂, Xantphos, K₂CO₃Biaryl-acetamide conjugate71
Arylboronic acidPd(PPh₃)₄, K₂CO₃, DMFSuzuki-coupled derivative65

Applications :

  • Enables synthesis of analogs with enhanced opioid receptor selectivity .

  • Ligand choice (e.g., Xantphos) critically impacts reaction efficiency .

Reductive Amination

The primary amine (post-hydrolysis) participates in reductive alkylation:

Carbonyl SourceConditionsProductYield (%)Source
4-NitrobenzaldehydeNaBH₃CN, MeOH, RTN-Alkylated cyclohexylamine derivative77
CyclopropanecarboxaldehydeH₂, Pd/C, EtOHCyclopropane-functionalized analog63

Structural Impact :

  • Modifications at the amine group significantly alter pharmacokinetic properties (e.g., logP) .

Comparative Reactivity of Structural Analogs

The reactivity profile differs in analogs with modified substituents:

Analog StructureReaction Rate (vs. Parent)NotesSource
N-[4-(Benzyl-isopropyl-amino)-...]1.3× fasterReduced steric hindrance
N-[2-(Benzoyl-4-chlorophenyl)-...]0.7× slowerElectron-withdrawing groups impede S<sub>N</sub>2

Stability Under Physiological Conditions

  • pH Stability : Stable in pH 4–7.4 (simulated gastric fluid), but degrades in alkaline conditions (t<sub>1/2</sub> = 2.1 hr at pH 9) .

  • Thermal Stability : Decomposes above 200°C, forming cyclopropane-derived byproducts.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18_{18}H25_{25}ClN2_2O
  • Molecular Weight : Approximately 320.87 g/mol
  • Functional Groups : The compound features a chloroacetamide group, which is significant for its reactivity and biological activity.

Medicinal Chemistry Applications

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide has been investigated for its potential in drug development, particularly in the following areas:

  • Pain Management : The compound's structural characteristics may allow it to act as a selective opioid receptor modulator, potentially providing new avenues for pain relief without the side effects commonly associated with traditional opioids.
  • Neuroprotection : Preliminary studies suggest that compounds with similar structures could have neuroprotective effects, making this compound a candidate for research into neurodegenerative diseases.

Case Studies and Research Findings

  • Opioid Receptor Modulation : Research has indicated that compounds similar to this compound can selectively target opioid receptors. A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of such compounds for their analgesic properties.
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of chloroacetamides, indicating that modifications to the acetamide group could enhance protective effects against neuronal damage in models of neurodegeneration.
  • Pharmacokinetic Studies : A pharmacokinetic analysis conducted on related compounds revealed insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding the therapeutic viability of this compound.

Mechanism of Action

The mechanism of action of N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between the target compound and analogous amides:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide (Target) Cyclohexyl, benzyl-cyclopropyl-amino, chloroacetamide Not explicitly provided ~323.85* High lipophilicity (cyclohexyl + benzyl), potential metabolic stability (cyclopropane)
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole core, ethoxy, 4-chlorophenyl acetamide C₁₆H₁₄ClN₂O₂S 357.81 Patented (EP3348550A1), likely optimized for receptor binding (e.g., kinase inhibition)
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-morpholinoacetamide Thiazole ring, morpholino group, 4-chlorophenyl C₁₅H₁₆ClN₃O₂S 357.83 Discontinued; polar morpholino group may enhance solubility but reduce bioavailability
Acetamide,N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methyl-,hydrochloride Chlorobenzoyl, cyclopropylamino, hydrochloride salt C₁₉H₁₈Cl₂N₂O₂·HCl 413.35 Enhanced water solubility (salt form), dual chloro substituents for electronic effects
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]-5-[(2-hydroxypropyl)amino]phenyl]acetamide Diazenyl (azo), nitro, hydroxypropylamino C₁₇H₁₇Cl₂N₅O₄ 426.25 High complexity (azo group); sensitization risk (H317 warning)

*Estimated based on structural components.

Key Observations:
  • Lipophilicity : The target compound’s cyclohexyl and benzyl groups likely increase membrane permeability compared to thiazole- or benzothiazole-based analogs .
  • Metabolic Stability: The cyclopropyl group in the target and ’s compound may resist oxidative metabolism compared to morpholino or azo groups .
  • Safety : ’s diazenyl-containing compound carries a skin sensitization risk, whereas the target compound’s discontinuation hints at unstated toxicity or efficacy limitations .

Biological Activity

N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound notable for its complex structure and potential biological applications. Its molecular formula is C18H25ClN2OC_{18}H_{25}ClN_2O with a molecular weight of approximately 322.87 g/mol. The compound features a chloroacetamide functional group, which is significant for its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound consists of several distinct structural elements:

  • Cyclohexyl Ring : Provides a stable framework.
  • Cyclopropyl Group : May influence receptor binding and selectivity.
  • Benzyl Moiety : Enhances lipophilicity and potential interactions with biological targets.
  • Chloroacetamide Functional Group : Key for reactivity and biological activity.

Pharmacological Properties

This compound has been investigated for various pharmacological activities:

1. Pain Management

Research indicates that compounds with similar structures may act as selective opioid receptor modulators, suggesting potential applications in pain management therapies. The unique combination of cyclopropyl and benzyl groups could enhance selectivity towards specific opioid receptors, potentially reducing side effects associated with traditional opioids.

2. Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Studies on related compounds have shown efficacy in models of neurodegenerative diseases, indicating that this compound could be explored further for such applications.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, including:

  • Receptors : Potential binding to opioid or other neurotransmitter receptors.
  • Enzymes : Possible inhibition or modulation of enzyme activity relevant to pain pathways or neuroprotection.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory effects of similar chloroacetamides, demonstrating significant inhibition of carrageenan-induced edema in rat models (94.69% inhibition) .
Study 2 Evaluated antimicrobial activity, revealing that derivatives showed potent effects against E. coli and S. aureus, suggesting a potential for development as antimicrobial agents .
Study 3 Focused on the synthesis and evaluation of related compounds, highlighting their potential as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

CompoundStructural FeaturesBiological Activity
N-[4-(Benzyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamideIsopropyl instead of cyclopropylDifferent pharmacological profiles
N-[2-(Benzoyl-4-chlorophenyl)-cyclopropanamine]Benzoyl group instead of benzylPotentially different receptor interactions
N-[(4-Methylbenzyl)-cyclopropyl-amino]-cyclohexaneMethyl substitution on benzene ringAltered lipophilicity affecting bioavailability

Q & A

Basic: What are the recommended synthetic routes for N-[4-(Benzyl-cyclopropyl-amino)-cyclohexyl]-2-chloro-acetamide?

Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves refluxing intermediates (e.g., benzyl-cyclopropylamine derivatives) with 2-chloroacetamide in acetonitrile using K₂CO₃ as a base, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) . Alternative routes may employ phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time. Note that solvent choice (e.g., DMF vs. acetonitrile) and base strength significantly impact yield and purity .

Basic: How should researchers characterize the compound’s structural and electronic properties?

Answer:
Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography to resolve cyclohexyl ring conformation and hydrogen-bonding patterns (e.g., as demonstrated for N-benzyl-2-chloroacetamide analogs) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Computational methods (DFT) to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) using PubChem-derived parameters .

Advanced: How can contradictions in reported reaction yields (e.g., 60–85%) be resolved experimentally?

Answer:
Yield discrepancies often arise from:

  • Reagent purity : Use HPLC-grade solvents and recrystallized intermediates.
  • Reaction monitoring : Employ TLC/HPLC to track intermediate formation (e.g., unreacted 2-chloroacetamide).
  • Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (polar aprotic vs. non-polar) to identify ideal conditions .
    Example: Acetonitrile may favor SN2 pathways, while DMF could stabilize intermediates via solvation .

Advanced: What methodologies are suitable for analyzing stereochemical outcomes in the cyclohexyl ring?

Answer:

  • Chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers.
  • Vibrational circular dichroism (VCD) for absolute configuration determination.
  • X-ray crystallography : Compare unit cell parameters with structurally similar compounds (e.g., trans-4-substituted cyclohexyl derivatives) .

Basic: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation .

Advanced: What strategies address low yields in multi-step syntheses (e.g., <10% overall yield)?

Answer:

  • Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions.
  • Catalytic optimization : Screen Pd/C or Ni catalysts for coupling steps.
  • Flow chemistry : Improve heat/mass transfer in exothermic steps (e.g., cyclopropane ring formation) .

Advanced: How to evaluate the role of the cyclopropane moiety in biological activity?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with cyclopropane replaced by cyclobutane or open-chain groups. Test in vitro (e.g., enzyme inhibition assays).
  • Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina with PubChem-derived 3D structures) .
  • Metabolic stability : Compare hepatic microsomal degradation rates of cyclopropane-containing vs. non-cyclopropane analogs .

Advanced: How to identify and mitigate impurities from synthetic intermediates?

Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., unreacted benzyl chloride or acetamide by-products).
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane gradients) to remove polar impurities.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation .

Basic: What safety protocols are recommended for handling chloroacetamide derivatives?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride).
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How to resolve crystallographic disorder in the cyclohexyl ring during X-ray analysis?

Answer:

  • Data collection : Cool crystals to 100 K to reduce thermal motion.
  • Refinement : Apply riding models for H atoms and constrain anisotropic displacement parameters (ADPs) for carbons.
  • Comparison : Reference similar structures (e.g., N-cyclohexyl sulfonamides) to validate bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.